molecular formula C12H28Si B3318319 Tetrapropylsilane CAS No. 994-66-1

Tetrapropylsilane

Cat. No.: B3318319
CAS No.: 994-66-1
M. Wt: 200.44 g/mol
InChI Key: INPZSKMAWFGEOP-UHFFFAOYSA-N
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Description

Tetrapropylsilane is an organosilicon compound with the chemical formula ( \text{C}{12}\text{H}{28}\text{Si} ). It is a member of the silane family, characterized by a silicon atom bonded to four propyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with propylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Si}(\text{C}_3\text{H}_7)_4 + 4 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and controlled environments to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: Tetrapropylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: this compound can participate in substitution reactions where one or more propyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Simplified silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tetrapropylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: this compound derivatives are explored for their potential in drug delivery systems.

    Medicine: Research is ongoing into its use in developing new pharmaceuticals.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which tetrapropylsilane exerts its effects is primarily through its ability to form stable bonds with other elements and compounds. The silicon atom in this compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tetrapropoxysilane: Similar in structure but with propoxy groups instead of propyl groups.

    Tetramethylsilane: Contains methyl groups instead of propyl groups.

    Tetraethylsilane: Contains ethyl groups instead of propyl groups.

Uniqueness: Tetrapropylsilane is unique due to its specific combination of propyl groups and silicon, which imparts distinct physical and chemical properties. Its ability to undergo various reactions and form stable compounds makes it valuable in multiple fields.

Properties

IUPAC Name

tetrapropylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZSKMAWFGEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCC)(CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316297
Record name Tetrapropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-66-1
Record name Tetrapropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=994-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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